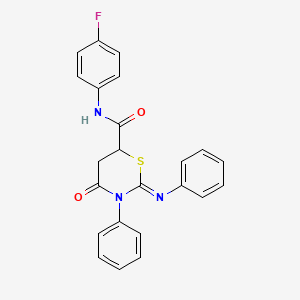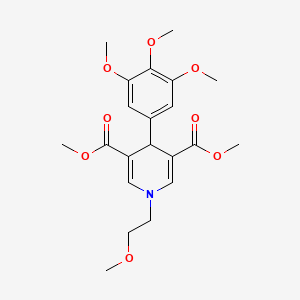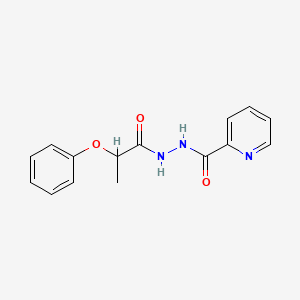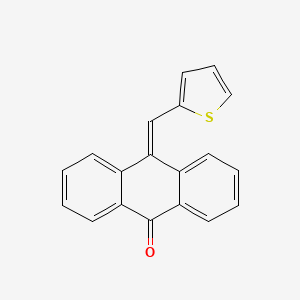![molecular formula C27H30N6O3 B11621432 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-84-9](/img/structure/B11621432.png)
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid umfasst mehrere Schritte, einschließlich der Bildung des Triazatricyclo-Kerns und der anschließenden Funktionalisierung. Ein gängiger Syntheseweg beinhaltet die Verwendung von säurekatalysierten Hydrolyse- und Acylierungsreaktionen . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, wodurch die Eigenschaften der Verbindung verändert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was verwendet werden kann, um die Reaktivität und Wechselwirkungen der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Ergebnis stark variieren, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um sicherzustellen, dass die Reaktionen effizient ablaufen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen hydroxylierte Derivate erzeugen, während Reduktionsreaktionen Amin-Derivate ergeben. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Fähigkeit, bestimmte biologische Signalwege zu modulieren.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Diese Wechselwirkungen können verschiedene biologische Signalwege modulieren, was zu Veränderungen der Zellfunktionen wie Proliferation, Differenzierung und Apoptose führt . Die einzigartige Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Wirkmechanismus
The mechanism of action of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis . The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid gehören:
- 6-(3-Morpholin-4-ylpropyl)-2-(3-Nitrophenyl)-5-thioxo-5,6-dihydro-7H-thieno[2’,3’:4,5]pyrrolo[1,2-c]imidazol-7-on
- 6-Amino-2-[(2-Morpholin-4-ylethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin
- N-Cyclopropyl-4-methyl-3-{2-[(2-Morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamid
Diese Verbindungen weisen ähnliche strukturelle Merkmale und funktionelle Gruppen auf, aber jede hat einzigartige Eigenschaften, die sie für unterschiedliche Anwendungen geeignet machen. Die Einzigartigkeit von 6-Imino-7-(3-Morpholin-4-ylpropyl)-2-oxo-N-(2-Phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren.
Eigenschaften
CAS-Nummer |
510761-84-9 |
|---|---|
Molekularformel |
C27H30N6O3 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O3/c28-24-21(26(34)29-11-10-20-7-2-1-3-8-20)19-22-25(30-23-9-4-5-13-32(23)27(22)35)33(24)14-6-12-31-15-17-36-18-16-31/h1-5,7-9,13,19,28H,6,10-12,14-18H2,(H,29,34) |
InChI-Schlüssel |
MYQMLIGHBQDVAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)NCCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)



